Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate
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Overview
Description
Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a benzyl group, a dimethyl-substituted hexahydropyrrolo ring, and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of N-(2-alkynyl)aryl benzamides using a gold(I)-catalyzed cycloisomerization procedure . This method utilizes mild reaction conditions and yields the desired oxazine compound in modest to good chemical yields. Another approach involves the palladium-catalyzed intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates . This method also provides a high yield of the oxazine compound under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzyl group and the oxazine ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted oxazine derivatives.
Scientific Research Applications
Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a therapeutic agent due to its ability to inhibit cell proliferation in breast cancer cell lines . In medicine, it is being explored for its potential use as an anxiolytic, anticonvulsant, and anti-inflammatory agent . Additionally, this compound has applications in the development of heat-resistant and electronic materials .
Mechanism of Action
The mechanism of action of Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of human leucocyte elastase and C1r serine protease, which are involved in inflammatory processes . Additionally, it acts as a GABA receptor inhibitor, which contributes to its anxiolytic and anticonvulsant effects . The exact molecular pathways and targets involved in its anticancer activity are still under investigation.
Comparison with Similar Compounds
Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate can be compared with other similar compounds such as etifoxine, efavirenz, and tanaproget . These compounds share structural similarities with the oxazine ring but differ in their functional groups and biological activities. For example, etifoxine is a potent GABA receptor inhibitor used as an anxiolytic, while efavirenz is an antiretroviral medicine used to treat HIV . Tanaproget is a nonsteroidal progestin with applications in hormone therapy . The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
benzyl 2,2-dimethyl-1,4,4a,5,7,7a-hexahydropyrrolo[3,4-d][1,3]oxazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2)17-14-9-18(8-13(14)11-21-16)15(19)20-10-12-6-4-3-5-7-12/h3-7,13-14,17H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJXWFVSLBDUGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2CN(CC2CO1)C(=O)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119054 |
Source
|
Record name | Pyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylic acid, hexahydro-2,2-dimethyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-57-6 |
Source
|
Record name | Pyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylic acid, hexahydro-2,2-dimethyl-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylic acid, hexahydro-2,2-dimethyl-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001119054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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